molecular formula C11H24N2O2 B8814112 Tert-butyl 4-(ethylamino)butylcarbamate

Tert-butyl 4-(ethylamino)butylcarbamate

Cat. No.: B8814112
M. Wt: 216.32 g/mol
InChI Key: BQKDTEARZIJYDU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(ethylamino)butylcarbamate (CAS 780802-42-8) is a valuable Boc-protected amine intermediate for synthetic organic and medicinal chemistry research. This compound features a primary amine protected as a tert-butyl carbamate (Boc) and a secondary ethylamino group, allowing for selective manipulation and introduction of the diamine moiety into more complex molecules . With a molecular formula of C11H24N2O2 and a molecular weight of 216.33 g/mol , it serves as a key building block in pharmaceutical development. The Boc protecting group is stable under a variety of conditions but can be readily removed under mild acidic conditions, providing strategic flexibility in multi-step synthesis . Compounds of this class are extensively used in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules, where they help control regioselectivity and prevent unwanted side reactions during N-alkylation processes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-[4-(ethylamino)butyl]carbamate

InChI

InChI=1S/C11H24N2O2/c1-5-12-8-6-7-9-13-10(14)15-11(2,3)4/h12H,5-9H2,1-4H3,(H,13,14)

InChI Key

BQKDTEARZIJYDU-UHFFFAOYSA-N

Canonical SMILES

CCNCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of Tert-butyl 4-(ethylamino)butylcarbamate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
This compound C₁₁H₂₄N₂O₂ 216.32* Ethylamino group Intermediate for drug synthesis; moderate lipophilicity
tert-butyl 4-(benzylamino)butylcarbamate (16) C₁₆H₂₄N₂O₂ 276.38 Benzylamino group Enhanced aromaticity; used in fluorescent ligand synthesis
tert-butyl 4-amino-4-(3-pyridinyl)butylcarbamate C₁₄H₂₂N₃O₂ 264.35* 3-Pyridinyl ring Potential metal coordination; pharmaceutical applications
Tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 4-Chlorophenethyl group Non-hazardous; lab-safe intermediate
tert-butyl (1r,4r)-4-(2-fluorobenzylamino)cyclohexyl(methyl)carbamate C₁₉H₂₉FN₂O₂ 336.44 Fluorobenzylamino + cyclohexyl Conformational rigidity; drug discovery
tert-butyl (5-(aminomethyl)-6-methylpyridin-2-yl)carbamate C₁₂H₁₉N₃O₂ 249.30* Aminomethylpyridine Steric hindrance; enzyme inhibition

*Calculated based on structural data where explicit values were unavailable in evidence.

Preparation Methods

Condensation Using Carbodiimide Coupling Agents

A widely employed method involves the condensation of 4-(ethylamino)butanol with tert-butyl carbamate using carbodiimide-based coupling agents. Ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate the formation of the carbamate bond under mild conditions.

Procedure :

  • Reaction Setup : 4-(ethylamino)butanol (1.0 equiv) and tert-butyl carbamate (1.2 equiv) are dissolved in anhydrous dichloromethane (DCM).

  • Activation : EDCI (1.5 equiv) and HOBt (1.5 equiv) are added at 0°C to activate the carbamate.

  • Reaction : The mixture is stirred at room temperature for 12–24 hours.

  • Workup : The crude product is washed with dilute HCl, saturated NaHCO₃, and brine.

  • Purification : Column chromatography (hexane/ethyl acetate, 8:1) yields the pure product.

Key Data :

ParameterValue
Yield75–85%
Reaction Time12–24 hours
Purity (HPLC)≥98%

This method is favored for its reproducibility but requires careful stoichiometric control to avoid side reactions.

Mixed Anhydride Method with Isobutyl Chloroformate

Patented approaches for analogous tert-butyl carbamates highlight the use of isobutyl chloroformate to form reactive mixed anhydrides, enabling efficient coupling with amines.

Procedure :

  • Anhydride Formation : N-Boc-D-serine (1.0 equiv) reacts with isobutyl chloroformate (1.2 equiv) in ethyl acetate at −20°C, using N-methylmorpholine (1.2 equiv) as an acid scavenger.

  • Amine Coupling : 4-(ethylamino)butylamine (1.1 equiv) is added dropwise, and the reaction is warmed to 15–20°C for 2 hours.

  • Purification : Crystallization from hexane/ethyl acetate (8:1) affords the product in high yield.

Optimization Insights :

  • Temperature : Lower temperatures (−20°C to 0°C) minimize epimerization and byproducts.

  • Solvent : Anhydrous ethyl acetate enhances solubility and reaction homogeneity.

Key Data :

ParameterValue
Yield90–93%
Reaction ScaleUp to 1 kg
Purity (NMR)>99%

This method is scalable and industrially viable, with patents reporting multi-kilogram syntheses.

Direct Boc Protection of 4-(Ethylamino)Butylamine

The simplest route involves direct Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc anhydride).

Procedure :

  • Reaction : 4-(ethylamino)butylamine (1.0 equiv) is treated with Boc anhydride (1.1 equiv) in tetrahydrofuran (THF) at 0°C.

  • Base Addition : Triethylamine (1.5 equiv) is added to scavenge HCl.

  • Workup : The mixture is stirred for 4 hours, concentrated, and purified via flash chromatography.

Key Data :

ParameterValue
Yield80–88%
Reaction Time4–6 hours
Cost EfficiencyHigh

While straightforward, this method may require excess Boc anhydride to ensure complete protection of secondary amines.

Comparative Analysis of Methodologies

Yield and Scalability

  • Carbodiimide Coupling : Moderate yields (75–85%) but suitable for lab-scale synthesis.

  • Mixed Anhydride : Superior yields (90–93%) and scalability, ideal for industrial applications.

  • Direct Protection : Cost-effective but less efficient for sterically hindered amines.

Purity and Byproduct Formation

  • Mixed Anhydride : Minimal byproducts due to controlled anhydride reactivity.

  • Direct Protection : Risk of over-Boc protection or urea formation without precise stoichiometry.

Practical Considerations

  • Solvent Choice : Ethyl acetate and THF are preferred for their low toxicity and compatibility with Boc chemistry.

  • Temperature Control : Cryogenic conditions (−20°C) enhance selectivity in mixed anhydride routes.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Characteristic peaks include tert-butyl singlet (δ 1.38 ppm) and ethylamino multiplet (δ 2.5–3.0 ppm).

  • IR Spectroscopy : N-H stretch (3300 cm⁻¹) and carbonyl (C=O) absorption (1700 cm⁻¹).

Chromatographic Monitoring

  • TLC : Rf = 0.45 in hexane/ethyl acetate (8:1) confirms reaction completion.

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water).

Industrial and Research Applications

Pharmaceutical Intermediates

Tert-butyl 4-(ethylamino)butylcarbamate serves as a precursor to anticonvulsants (e.g., lacosamide analogs) and kinase inhibitors.

Process Optimization Trends

  • Green Chemistry : Replacement of chlorinated solvents with ethyl acetate reduces environmental impact.

  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in downstream steps .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(ethylamino)butylcarbamate, and what reaction conditions are optimal for high yield?

  • Methodological Answer : The synthesis typically involves reacting a primary amine (e.g., 4-(ethylamino)butylamine) with tert-butyl chloroformate or di-tert-butyl dicarbonate under basic conditions. A base such as triethylamine is used to deprotonate the amine, facilitating nucleophilic attack on the carbonyl group. Mild conditions (room temperature, inert atmosphere) are recommended to preserve sensitive functional groups . For example, analogs like tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate are synthesized via this route with yields >80% when using di-tert-butyl dicarbonate and triethylamine in dichloromethane . Purification via recrystallization or column chromatography is advised to remove unreacted starting materials.

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended for characterization?

  • Methodological Answer : Purity analysis requires a combination of techniques:
  • Melting Point Determination : Compare observed values (e.g., 103–106°C for tert-butyl (4-bromophenyl)carbamate analogs) to literature ranges to assess crystallinity .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm structural integrity (e.g., tert-butyl group protons at ~1.4 ppm, carbamate carbonyl at ~155 ppm). IR spectroscopy can verify carbamate C=O stretches (~1680–1720 cm1^{-1}) .
  • Chromatography : HPLC or TLC with UV detection ensures homogeneity, especially when detecting byproducts like unreacted amines or hydrolysis products .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability is comparable to tert-butyl (4-bromophenyl)carbamate, which remains stable for >12 months under these conditions .
  • Handling : Use personal protective equipment (PPE), including nitrile gloves and P95 respirators, to avoid inhalation or dermal exposure. Avoid contact with strong acids/bases, which may cleave the carbamate group .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound intermediates to minimize side-product formation?

  • Methodological Answer : Side reactions (e.g., over-alkylation or hydrolysis) can be mitigated by:
  • Controlled Reaction Stoichiometry : Use a 1:1 molar ratio of amine to tert-butyl chloroformate to prevent excess reagent accumulation.
  • Catalyst Selection : Employ coupling agents like EDC or DCC for amide bond formation, as seen in tert-butyl (4-(4-methylpiperazin-1-yl)benzyl)carbamate synthesis .
  • Temperature Control : Maintain reactions at 0–5°C during exothermic steps to suppress thermal degradation . Post-reaction quenching with aqueous NaHCO3_3 removes unreacted reagents .

Q. What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Kinetic Assays : Measure inhibition constants (KiK_i) using steady-state kinetics (e.g., varying substrate concentrations with fixed inhibitor levels). For analogs like tert-butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate, IC50_{50} values are determined via fluorogenic assays .
  • Structural Studies : X-ray crystallography or molecular docking can map binding interactions. For example, tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate binds to serotonin receptors via hydrogen bonding and hydrophobic interactions .
  • Competitive Binding : Use radiolabeled ligands (e.g., 3^3H-labeled compounds) to assess displacement in receptor-binding assays .

Q. How should contradictory data regarding the biological activity of this compound analogs be systematically analyzed?

  • Methodological Answer :
  • Meta-Analysis : Compile data from multiple studies (e.g., IC50_{50}, KdK_d) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers. For instance, tert-butyl (4-(4-methylphenyl)-4-oxobutyl)carbamate shows variability in COX-2 inhibition due to assay conditions (e.g., pH, enzyme source) .
  • Structure-Activity Relationship (SAR) : Compare functional group substitutions. The addition of a trifluoromethyl group in tert-butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamate enhances metabolic stability but reduces solubility, explaining divergent pharmacokinetic data .

Q. What advanced computational methods can predict the reactivity of this compound in complex reaction environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies for hydrolysis or nucleophilic substitution pathways. For tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate analogs, DFT predicts boronate ester stability under acidic conditions .
  • Molecular Dynamics (MD) : Simulate solvent effects on carbamate degradation. Polar solvents (e.g., water) accelerate hydrolysis, while nonpolar solvents (e.g., toluene) stabilize the tert-butyl group .

Comparative Analysis of Analogous Compounds

Compound NameKey Functional GroupsBiological ActivityReference
tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylateHydroxyphenyl, piperazineSerotonin receptor modulation
tert-Butyl (4-methyl-3-(trifluoromethyl)phenyl)carbamateTrifluoromethyl, carbamateEnzyme inhibition (COX-2)
tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamateFluoro-benzimidazoleKinase inhibition

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